4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Overview
Description
4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a combination of pyrido[1,2-a]pyrimidine and thia-triazatetracyclo systems. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This reaction typically requires heating under reflux with sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve similar multi-step synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes and pathways involved in cell proliferation, making it a potential candidate for anticancer therapies . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial effects.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are also structurally related and have been studied for their potential therapeutic applications.
Uniqueness
4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is unique due to its complex tetracyclic structure, which combines multiple heterocyclic systems. This structural complexity contributes to its diverse range of potential biological activities and makes it a valuable compound for further research.
Properties
IUPAC Name |
4-methoxy-8-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-30-14-5-6-16-15(11-14)19-20(21(29)26-8-9-31-22(26)24-19)27(16)12-13-10-18(28)25-7-3-2-4-17(25)23-13/h2-7,10-11H,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMFKPIAVYAWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCS4)CC5=CC(=O)N6C=CC=CC6=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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